![molecular formula C13H13BrN4O2 B13328135 (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone: is a complex organic compound that features a unique bicyclic structure combined with a pyrazolo[4,3-c]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 8-oxa-3-azabicyclo[3.2.1]octane core, which can be synthesized through a series of cyclization reactions. The pyrazolo[4,3-c]pyridine moiety is then introduced via a coupling reaction, often using a brominated precursor to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification via chromatography, and crystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the brominated position of the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets (8-Oxa-3-azabicyclo[321]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone apart is its combined bicyclic and pyrazolo[4,3-c]pyridine structure
Eigenschaften
Molekularformel |
C13H13BrN4O2 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C13H13BrN4O2/c14-12-9-4-15-11(3-10(9)16-17-12)13(19)18-5-7-1-2-8(6-18)20-7/h3-4,7-8H,1-2,5-6H2,(H,16,17) |
InChI-Schlüssel |
HAOQLSKOURYDNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CC1O2)C(=O)C3=CC4=NNC(=C4C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


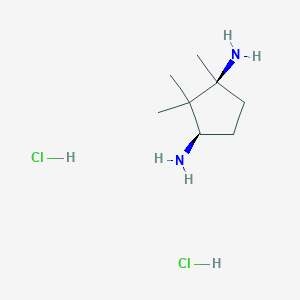
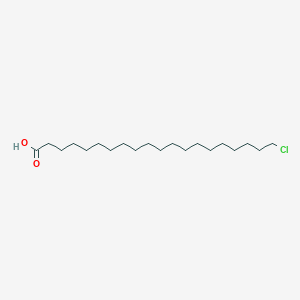

![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
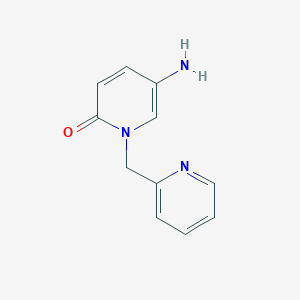
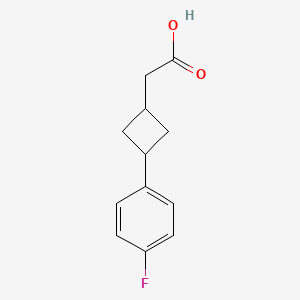
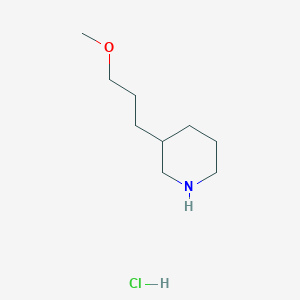
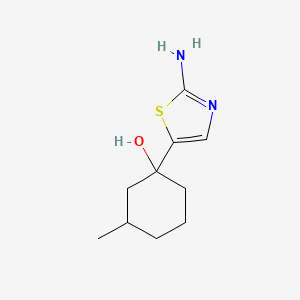
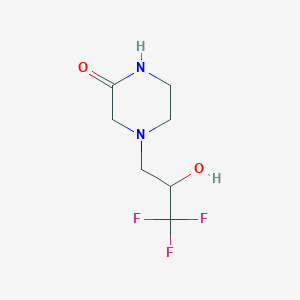
![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
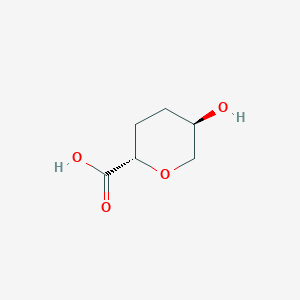
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
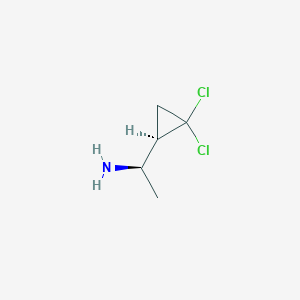
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
